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Introduction
Calnexin (CNX) is a crucial 90-kDa type I integral membrane protein located in the

endoplasmic reticulum (ER). It functions as a molecular chaperone, playing a vital role in the

folding and quality control of newly synthesized N-linked glycoproteins.[1] In conjunction with its

soluble homolog calreticulin (CRT), calnexin is a key component of the calnexin/calreticulin

cycle, which ensures that only correctly folded and assembled glycoproteins are transported

from the ER.[1] Beyond its canonical role in protein folding, calnexin is implicated in regulating

cellular calcium (Ca2+) homeostasis and is involved in cellular stress responses such as the

unfolded protein response (UPR) and ER-phagy. Given its central role in cellular proteostasis,

calnexin represents a significant target for research in various diseases, including cancer and

neurodegenerative disorders.

The advent of CRISPR-Cas9 gene-editing technology has provided a powerful tool for

elucidating the multifaceted functions of proteins like calnexin. By generating specific knockout

cell lines, researchers can systematically investigate the consequences of calnexin deficiency

on cellular pathways, protein trafficking, and stress responses. This document provides

detailed application notes and protocols for utilizing CRISPR-Cas9 to study the function of

calnexin in mammalian cell lines.
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Key Functions of Calnexin
Glycoprotein Folding and Quality Control: Calnexin acts as a lectin, binding to

monoglucosylated N-linked glycans on nascent polypeptides. This interaction, in concert with

the oxidoreductase ERp57, facilitates proper disulfide bond formation and prevents the

aggregation of folding intermediates.[2]

Calcium Homeostasis: Calnexin interacts with and modulates the activity of the

Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA2b), thereby influencing ER calcium

storage and signaling.[3]

ER-Associated Degradation (ERAD) and ER-phagy: Calnexin is involved in the recognition

and retention of terminally misfolded glycoproteins, targeting them for degradation through

the ERAD pathway. Recent studies have also implicated calnexin as a co-receptor in ER-

phagy, a selective autophagy process that removes portions of the ER, by interacting with

the ER-phagy receptor FAM134B to clear misfolded procollagen.[4]

Unfolded Protein Response (UPR): The absence of calnexin can lead to an accumulation of

misfolded proteins, thereby inducing ER stress and activating the UPR. However, studies

also show that calnexin-deficient cells can have a diminished UPR upon ER stress

induction.[5]

Data Presentation
Table 1: Quantitative Analysis of ER Stress and UPR
Markers in Calnexin Knockout (KO) Cells
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Marker
Change in
Calnexin KO
Cells

Fold Change /
Percentage

Cell Type Reference

Grp94

(HSP90B1)

Increased basal

expression
~2-fold

Mouse

Embryonic

Fibroblasts

[6]

ERp57 (PDIA3)
Increased basal

expression
~2-fold

Mouse

Embryonic

Fibroblasts

[6]

Grp78

(BiP/HSPA5)

Slightly

increased basal

expression

~0.5-fold

Mouse

Embryonic

Fibroblasts

[6]

Phospho-PERK

Reduced upon

thapsigargin

treatment

Diminished

activation

Early Cortical

Neurons
[5]

Phospho-eIF2α

Reduced upon

thapsigargin

treatment

Diminished

phosphorylation

Early Cortical

Neurons
[5]

CHOP (DDIT3)

Reduced

expression upon

thapsigargin

treatment

Diminished

expression

Early Cortical

Neurons
[5]

Xbp1 splicing
Increased basal

level
Not specified

Mouse

Embryonic

Fibroblasts

[6]

Table 2: Effects of Calnexin Knockout on Cellular
Processes
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Cellular
Process

Observation in
Calnexin KO

Quantitative
Effect

Cell System Reference

Cell

Viability/Proliferat

ion

Inhibition of cell

proliferation

Decreased BrdU-

positive cells

Zebrafish

posterior lateral

line primordium

[7]

Resistance to ER

stress-induced

apoptosis

Not specified Mammalian cells [8]

Apoptosis

Enhanced ER

stress-dependent

apoptosis

Increased

TUNEL-positive

cells

Zebrafish

posterior lateral

line primordium

[7]

Inhibition of

Bap31 cleavage

Significantly

inhibited

Calnexin-

deficient cells
[8]

Glycoprotein

Folding

Accelerated

maturation of

some

glycoproteins

Not specified

Calreticulin-

depleted cells

(for comparison)

[1]

Prevents proper

maturation of

influenza

hemagglutinin

Not specified
Calnexin-

depleted cells
[1]

ER-phagy

Enhanced basal

ER-phagy in

axons

Not specified
Primary Cultured

Motoneurons
[5]

Impaired ER-

phagy upon ER

stress induction

No further

increase upon

tunicamycin

treatment

Primary Cultured

Motoneurons
[5]

Calcium

Signaling

Reduced ER

Ca2+ release

upon

25-55%

decrease in ER

fluorescence at

Renal Proximal

Tubule Cells

(Wild-Type data

for comparison)

[9]
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thapsigargin

treatment

5-15 min (Wild-

Type)

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Caption: The Calnexin/Calreticulin Cycle for glycoprotein folding.
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Caption: Calnexin's role in regulating ER calcium via SERCA2b.
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Caption: Calnexin as a co-receptor in FAM134B-mediated ER-phagy.
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Caption: Workflow for generating Calnexin KO cell lines via CRISPR-Cas9.
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Protocol 1: Generation of Calnexin Knockout HEK293T
Cell Line using CRISPR-Cas9
This protocol outlines the generation of a calnexin (gene name: CANX) knockout cell line

using a plasmid-based CRISPR-Cas9 system.

1.1. sgRNA Design and Cloning

Design sgRNAs: Use a web-based tool (e.g., CHOPCHOP, Synthego) to design at least two

sgRNAs targeting an early exon of the human CANX gene. Aim for sgRNAs with high on-

target scores and low off-target predictions.

Example Target Sequence Context (Human CANX Exon 2):

...AAGATGTGCTTCGAGATGTGTGG... (PAM sequence in bold). A potential sgRNA could

be AAGATGTGCTTCGAGATGTG.[10]

Vector Selection: Choose an "all-in-one" plasmid vector that co-expresses Cas9 nuclease

and the sgRNA, preferably with a selectable marker (e.g., puromycin resistance) and a

fluorescent reporter (e.g., GFP). The pX459 (pSpCas9(BB)-2A-Puro) vector is a suitable

choice.

Cloning: Synthesize oligonucleotides corresponding to the designed sgRNAs and clone them

into the linearized Cas9 vector according to the manufacturer's protocol (e.g., using BbsI

restriction sites for the pX459 vector).

Verification: Verify the correct insertion of the sgRNA sequence into the plasmid by Sanger

sequencing.

1.2. Transfection of HEK293T Cells

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin at 37°C and 5% CO2.

Plating: One day before transfection, seed the cells in a 6-well plate to achieve 50-70%

confluency on the day of transfection.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b1179193?utm_src=pdf-body
https://www.benchchem.com/product/b1179193?utm_src=pdf-body
https://www.moleculardevices.com/en/assets/app-note/br/validate-crispr-edited-cells-using-imaging-and-western-blot-detection-on-a-microplate-reader
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfection: Transfect the cells with the sgRNA-Cas9 plasmid using a suitable transfection

reagent (e.g., Lipofectamine 3000) following the manufacturer's instructions. Include a GFP-

only plasmid as a transfection efficiency control.

1.3. Selection and Single-Cell Cloning

Antibiotic Selection: 24-48 hours post-transfection, begin selection by adding puromycin to

the culture medium (the optimal concentration, typically 1-2 µg/mL, should be determined

beforehand with a kill curve).

Enrichment: Maintain the cells under puromycin selection for 2-3 days to enrich for the

population of successfully transfected cells.

Single-Cell Cloning:

Limiting Dilution: Harvest the enriched cell population and perform serial dilutions in 96-

well plates to achieve a statistical probability of seeding a single cell per well.

FACS: Alternatively, use fluorescence-activated cell sorting (FACS) to sort single GFP-

positive cells into individual wells of a 96-well plate.

Clonal Expansion: Culture the single-cell clones for 2-3 weeks, monitoring for colony

formation. Expand the resulting clones into larger culture vessels.

1.4. Validation of Knockout Clones

Genomic DNA Extraction: Extract genomic DNA from each expanded clone and from wild-

type (WT) control cells.

PCR Amplification: Amplify the genomic region of CANX targeted by the sgRNA using PCR.

Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels)

that result in frameshift mutations.

Western Blot Analysis:

Prepare protein lysates from the potential knockout clones and WT cells.
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Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Probe the membrane with a primary antibody specific for human calnexin (e.g., from Cell

Signaling Technology or Santa Cruz Biotechnology). Use an antibody for a housekeeping

protein (e.g., GAPDH or β-actin) as a loading control.

Successful knockout clones will show a complete absence of the calnexin protein band

(~90 kDa).[11]

Protocol 2: Analysis of the Unfolded Protein Response
(UPR)
This protocol is for assessing the activation of the UPR pathways in WT and calnexin KO cells.

ER Stress Induction: Seed WT and calnexin KO HEK293T cells in 6-well plates. Treat the

cells with a known ER stress inducer, such as thapsigargin (e.g., 750 nM) or tunicamycin

(e.g., 1.5 µg/mL), for various time points (e.g., 0, 2, 4, 8 hours).[5]

Protein Lysate Preparation: At each time point, wash the cells with ice-cold PBS and lyse

them in RIPA buffer supplemented with protease and phosphatase inhibitors.

Western Blot Analysis: Analyze the protein lysates by Western blotting as described in

Protocol 1.4. Use the following primary antibodies to probe for key UPR markers:

Phospho-PERK (Thr980)

Total PERK

Phospho-eIF2α (Ser51)

Total eIF2α

ATF4

CHOP

BiP/Grp78
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Xbp1 Splicing Assay (RT-PCR):

Extract total RNA from treated and untreated cells.

Synthesize cDNA using reverse transcriptase.

Perform PCR using primers that flank the splice site of Xbp1 mRNA.

Analyze the PCR products on an agarose gel. The spliced form of Xbp1 (Xbp1s) will run

as a smaller band than the unspliced form (Xbp1u).

Protocol 3: Cell Viability Assay
This protocol measures the effect of calnexin knockout on cell viability, particularly under ER

stress.

Cell Seeding: Seed WT and calnexin KO cells in a 96-well plate at a density of 5,000-10,000

cells per well.

Treatment: Treat the cells with varying concentrations of an ER stress-inducing agent (e.g.,

thapsigargin or tunicamycin) or other compounds of interest. Include an untreated control.

Incubation: Incubate the plate for 24, 48, or 72 hours.

Viability Measurement:

MTS/MTT Assay: Add MTS or MTT reagent to each well and incubate according to the

manufacturer's instructions. Measure the absorbance at the appropriate wavelength using

a microplate reader.

Crystal Violet Assay: Fix the cells with methanol, stain with 0.5% crystal violet solution,

wash, and then solubilize the dye. Measure the absorbance.

Data Analysis: Normalize the absorbance values of the treated wells to the untreated control

wells to determine the percentage of cell viability.

Protocol 4: Calcium Imaging
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This protocol is for measuring changes in cytosolic calcium levels in response to ER stress.

Cell Plating: Seed WT and calnexin KO cells on glass-bottom dishes suitable for

microscopy.

Dye Loading: Incubate the cells with a ratiometric calcium indicator dye such as Fura-2 AM

(e.g., 2-5 µM) in a calcium-free buffer (e.g., HBSS) for 30-45 minutes at 37°C.

Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped for live-

cell imaging and ratiometric analysis.

Baseline Measurement: Perfuse the cells with calcium-free buffer and record the baseline

fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at

~510 nm.

ER Calcium Release: Induce the release of calcium from the ER by adding thapsigargin

(e.g., 1 µM) to the calcium-free buffer. Continue recording the fluorescence ratio

(F340/F380).[4]

Store-Operated Calcium Entry (SOCE): After the cytosolic calcium level has peaked and

started to return to baseline, perfuse the cells with a buffer containing calcium (e.g., 2 mM

CaCl2) to measure SOCE.

Data Analysis: Analyze the change in the F340/F380 ratio over time. The peak of the initial

rise in the ratio after thapsigargin addition reflects the amount of calcium released from the

ER. Compare the amplitude and kinetics of the calcium transients between WT and calnexin
KO cells.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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